Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H8Cl3NO3 and a molecular weight of 320.56 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichlorobenzoyl chloride with methyl 3-amino-2-methylacrylate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired isoxazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: This compound has a thiophene ring instead of the trichlorophenyl group, leading to different chemical and biological properties.
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate: The presence of a fluorophenyl group instead of the trichlorophenyl group results in variations in reactivity and biological activity.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C12H8Cl3NO3 |
---|---|
Molecular Weight |
320.6 g/mol |
IUPAC Name |
methyl 5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8Cl3NO3/c1-5-9(12(17)18-2)11(16-19-5)10-7(14)3-6(13)4-8(10)15/h3-4H,1-2H3 |
InChI Key |
SHYHLWKTUVOSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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